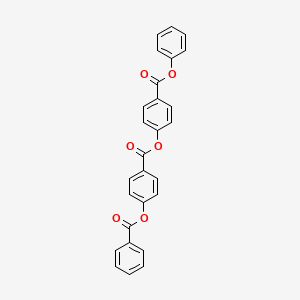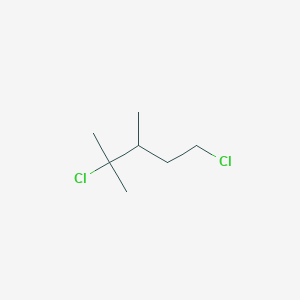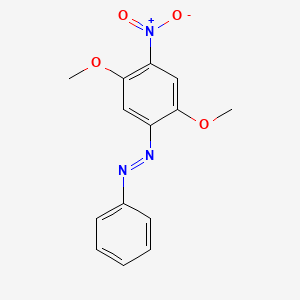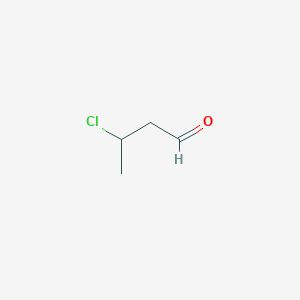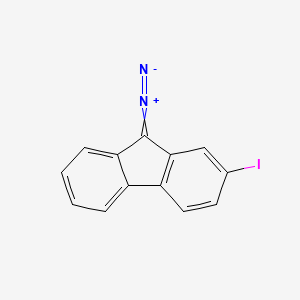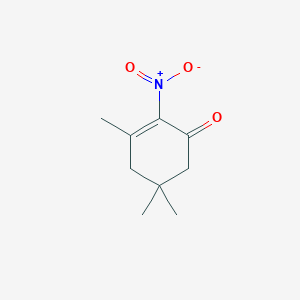
3,5,5-Trimethyl-2-nitrocyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethyl-2-nitrocyclohex-2-en-1-one is an organic compound with the molecular formula C9H13NO3 It is a nitro-substituted cyclohexenone derivative, characterized by the presence of three methyl groups and a nitro group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyl-2-nitrocyclohex-2-en-1-one typically involves the nitration of 3,5,5-trimethylcyclohex-2-en-1-one. The reaction is carried out using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration of the desired position on the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to higher production rates and better control over the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,5-Trimethyl-2-nitrocyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Nitro ketones.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexenone derivatives.
Applications De Recherche Scientifique
3,5,5-Trimethyl-2-nitrocyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5,5-Trimethyl-2-nitrocyclohex-2-en-1-one involves its interaction with molecular targets through its nitro and carbonyl functional groups. These interactions can lead to various biochemical effects, depending on the specific application. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,5-Trimethyl-2-cyclohexen-1-ol: A related compound with a hydroxyl group instead of a nitro group.
3,5,5-Trimethyl-2-cyclohexen-1-one: A similar compound lacking the nitro substitution.
Uniqueness
3,5,5-Trimethyl-2-nitrocyclohex-2-en-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
84903-29-7 |
|---|---|
Formule moléculaire |
C9H13NO3 |
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
3,5,5-trimethyl-2-nitrocyclohex-2-en-1-one |
InChI |
InChI=1S/C9H13NO3/c1-6-4-9(2,3)5-7(11)8(6)10(12)13/h4-5H2,1-3H3 |
Clé InChI |
PSOBWOCKVIUJHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)CC(C1)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


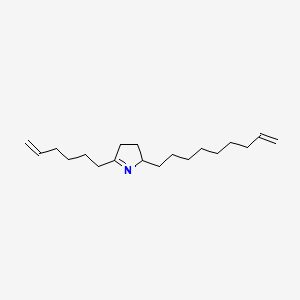
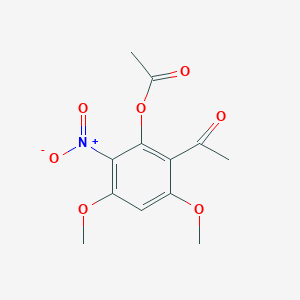
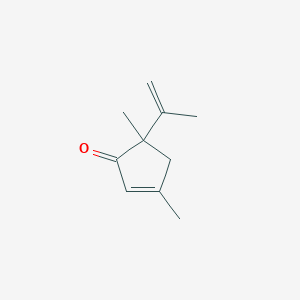
![3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline](/img/structure/B14413649.png)
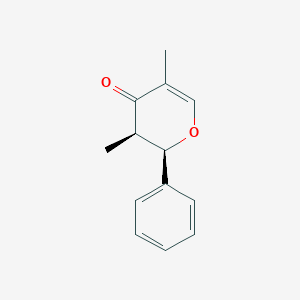
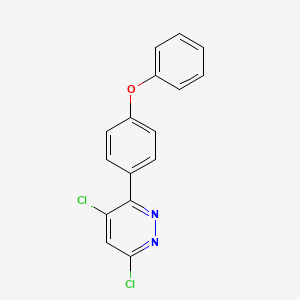
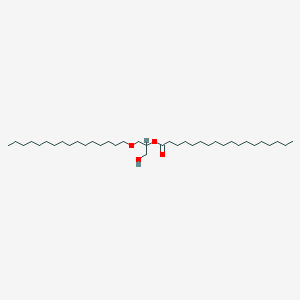
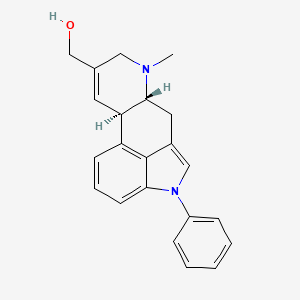
![3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14413669.png)
